molecular formula C18H23N7O B15110159 2-((1-methyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol

2-((1-methyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol

Cat. No.: B15110159
M. Wt: 353.4 g/mol
InChI Key: PJXWUCLNOYINPF-UHFFFAOYSA-N
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Description

2-((1-methyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol is a complex organic compound that belongs to the class of pyrazolopyrimidines. This compound is characterized by the presence of a pyrazolo[3,4-d]pyrimidine core, which is substituted with a phenylpiperazine moiety and an ethanolamine group. The compound has garnered interest in medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-methyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol typically involves multiple steps:

    Formation of the Pyrazolo[3,4-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrazolo[3,4-d]pyrimidine ring system.

    Introduction of the Phenylpiperazine Moiety: The phenylpiperazine group is introduced through nucleophilic substitution reactions, often using phenylpiperazine and suitable leaving groups.

    Attachment of the Ethanolamine Group: The final step involves the reaction of the intermediate with ethanolamine to introduce the ethanolamine moiety.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput synthesis techniques, automated reactors, and stringent purification processes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethanolamine moiety, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can be employed to modify the pyrazolo[3,4-d]pyrimidine core or the phenylpiperazine group.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially for introducing or modifying substituents on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenated compounds, organometallic reagents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethanolamine group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its interactions with biological macromolecules.

    Medicine: Explored for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-((1-methyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.

    Pathways Involved: It can influence signaling pathways related to neurotransmission, inflammation, or cell proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((1-methyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol stands out due to its unique combination of structural features, which confer distinct pharmacological properties. Its ability to interact with multiple molecular targets and modulate various biological pathways makes it a compound of significant interest in medicinal chemistry.

Properties

Molecular Formula

C18H23N7O

Molecular Weight

353.4 g/mol

IUPAC Name

2-[[1-methyl-6-(4-phenylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-4-yl]amino]ethanol

InChI

InChI=1S/C18H23N7O/c1-23-17-15(13-20-23)16(19-7-12-26)21-18(22-17)25-10-8-24(9-11-25)14-5-3-2-4-6-14/h2-6,13,26H,7-12H2,1H3,(H,19,21,22)

InChI Key

PJXWUCLNOYINPF-UHFFFAOYSA-N

Canonical SMILES

CN1C2=NC(=NC(=C2C=N1)NCCO)N3CCN(CC3)C4=CC=CC=C4

Origin of Product

United States

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